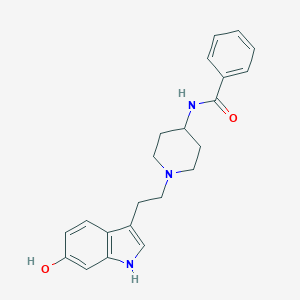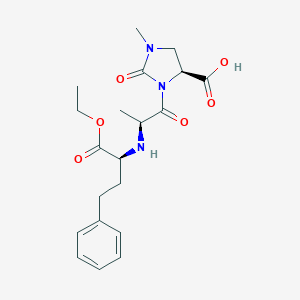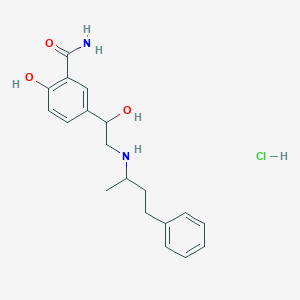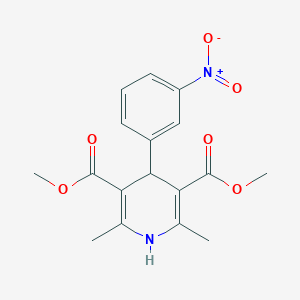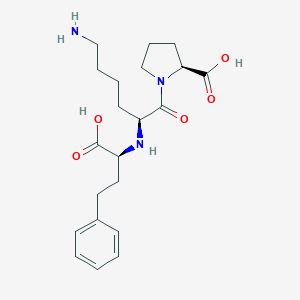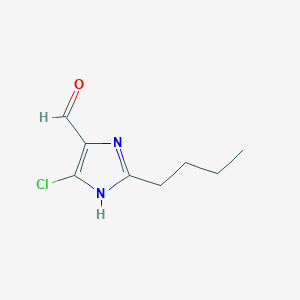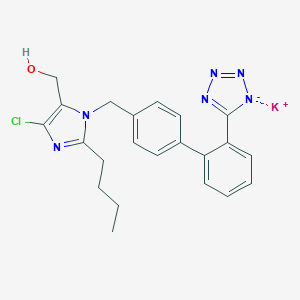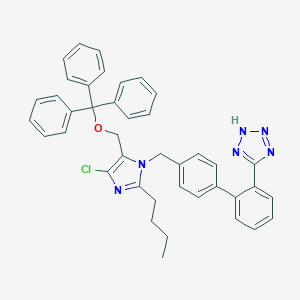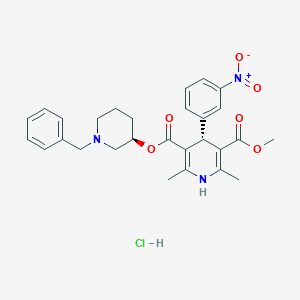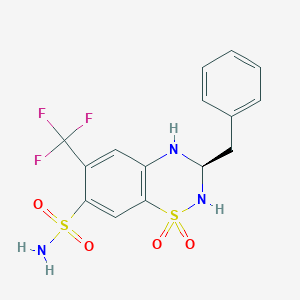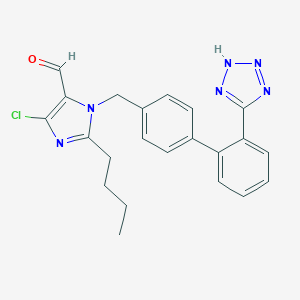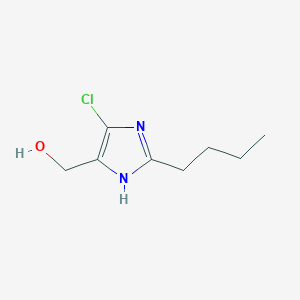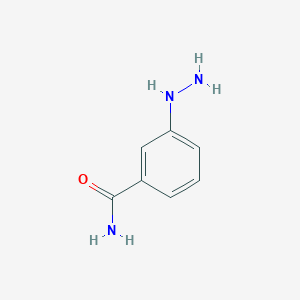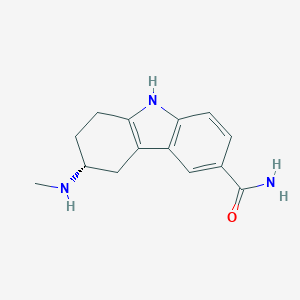
1-Benzhydrylpiperazine
Descripción general
Descripción
El oxalato de norciclizina (1:2) es un compuesto químico derivado de la ciclizina, un antihistamínico antiemético comúnmente utilizado en cuidados paliativos . La norciclizina es un metabolito de la ciclizina y a menudo se estudia por su farmacocinética y farmacogenética . La forma oxalato de la norciclizina se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del oxalato de norciclizina (1:2) involucra su interacción con los receptores de histamina en el cuerpo. Al unirse a estos receptores, el oxalato de norciclizina inhibe la acción de la histamina, reduciendo así los síntomas de náuseas y vómitos. El compuesto también afecta el sistema nervioso central, proporcionando efectos sedantes .
Objetivos y Vías Moleculares:
Receptores de Histamina: El oxalato de norciclizina se dirige principalmente a los receptores H1 de histamina.
Enzimas del Citocromo P450: El metabolismo de la norciclizina involucra enzimas del citocromo P450, particularmente CYP2D6.
Análisis Bioquímico
Biochemical Properties
1-Benzhydrylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the regulation of gene expression.
Cellular Effects
In cellular contexts, this compound derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of human tumor cell lines effectively . Moreover, this compound has been found to possess excellent pharmacological activities, such as vasodilator, hypotensive, and increasing actions of cerebral blood flow .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, in the context of HDAC inhibition, this compound interacts with the active site of the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives have been observed over time. For instance, some derivatives have shown moderate ACE inhibitor activity compared to the standard angiotensin-converting enzyme inhibitor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del oxalato de norciclizina (1:2) generalmente implica la reacción de la norciclizina con ácido oxálico. El proceso incluye:
Paso 1: Disolver norciclizina en un solvente adecuado como etanol.
Paso 2: Agregar ácido oxálico a la solución en una proporción estequiométrica de 1:2.
Paso 3: Agitar la mezcla a temperatura ambiente hasta que la reacción esté completa.
Paso 4: Aislar el producto mediante filtración y recristalización para obtener oxalato de norciclizina (1:2) puro.
Métodos de Producción Industrial: La producción industrial del oxalato de norciclizina (1:2) sigue pasos similares, pero a mayor escala. El proceso se optimiza para rendimiento y pureza, a menudo involucrando agitación continua y condiciones de temperatura controlada para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de Reacciones: El oxalato de norciclizina (1:2) se somete a diversas reacciones químicas, que incluyen:
Oxidación: En presencia de agentes oxidantes, el oxalato de norciclizina se puede convertir en su derivado N-óxido correspondiente.
Reducción: Las reacciones de reducción pueden convertir el oxalato de norciclizina de nuevo a ciclizina.
Sustitución: Las reacciones de sustitución que involucran halógenos u otros nucleófilos pueden modificar la estructura de la norciclizina.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos (cloro, bromo), nucleófilos (aminas, tioles).
Principales Productos: Los principales productos formados a partir de estas reacciones incluyen derivados N-óxido, ciclizina reducida y varios compuestos de norciclizina sustituidos .
Aplicaciones Científicas De Investigación
El oxalato de norciclizina (1:2) tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
El oxalato de norciclizina (1:2) se puede comparar con otros compuestos similares como:
Ciclizina: El compuesto principal del que se deriva la norciclizina.
Meclizina: Otro antihistamínico antiemético con propiedades similares.
Difenhidramina: Un antihistamínico ampliamente utilizado con efectos sedantes.
Unicidad: El oxalato de norciclizina (1:2) es único debido a su forma oxalato específica, que mejora su solubilidad y estabilidad en comparación con otros derivados .
Lista de Compuestos Similares:
- Ciclizina
- Meclizina
- Difenhidramina
En conclusión, el oxalato de norciclizina (1:2) es un compuesto versátil con aplicaciones significativas en varios campos de investigación científica e industria. Sus propiedades químicas únicas y su mecanismo de acción lo convierten en una herramienta valiosa en el estudio y tratamiento de diversas afecciones.
Propiedades
IUPAC Name |
1-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841-77-0 | |
| Record name | Benzhydrylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzhydrylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
